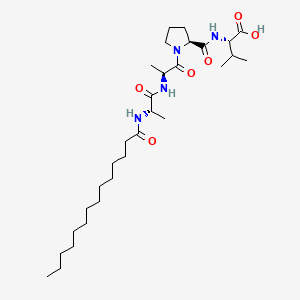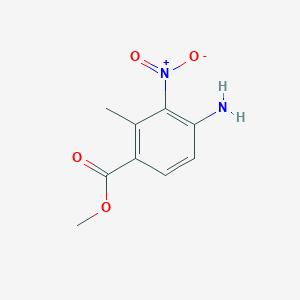
Methyl 4-amino-2-methyl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brigimadlin intermediate-1 is a compound used in the synthesis of brigimadlin, a novel and highly potent MDM2–p53 antagonist. Brigimadlin has shown promising antitumor activity by restoring the tumor-suppressor function of p53, which is often inactivated in various cancers .
Preparation Methods
The synthesis of brigimadlin intermediate-1 involves several steps, including the formation of a spiro-oxindole structure. The synthetic route typically includes the following steps:
Formation of the spiro-oxindole core: This step involves the cyclization of an appropriate precursor to form the spiro-oxindole structure.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties of brigimadlin intermediate-1.
Purification: The final compound is purified using techniques such as chromatography to obtain a high-purity product.
Industrial production methods for brigimadlin intermediate-1 are optimized to ensure high yield and purity while minimizing production costs and environmental impact. These methods often involve large-scale synthesis and advanced purification techniques.
Chemical Reactions Analysis
Brigimadlin intermediate-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of brigimadlin intermediate-1 may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Brigimadlin intermediate-1 is primarily used in the synthesis of brigimadlin, which has several scientific research applications, including:
Cancer Research: Brigimadlin is being investigated for its potential to treat various types of cancer by restoring the tumor-suppressor function of p53
Drug Development: Brigimadlin serves as a lead compound for the development of new MDM2–p53 antagonists with improved efficacy and safety profiles.
Biological Studies: Brigimadlin is used in studies to understand the role of the MDM2–p53 interaction in cancer and other diseases.
Mechanism of Action
Brigimadlin intermediate-1 exerts its effects by binding to the MDM2 protein and blocking its interaction with p53. This prevents MDM2 from inactivating p53, thereby restoring the tumor-suppressor function of p53. The restored p53 function leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Brigimadlin intermediate-1 is unique compared to other MDM2–p53 antagonists due to its high potency and favorable pharmacokinetic properties. Similar compounds include:
Nutlin-3: An early MDM2–p53 antagonist with lower potency and higher toxicity compared to brigimadlin.
RG7112: Another MDM2–p53 antagonist with similar mechanisms of action but different pharmacokinetic profiles.
Brigimadlin intermediate-1 stands out due to its high bioavailability, dose-linear pharmacokinetics, and potent antitumor activity in preclinical models .
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 4-amino-2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,10H2,1-2H3 |
InChI Key |
AAPWHMLRYVZJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)

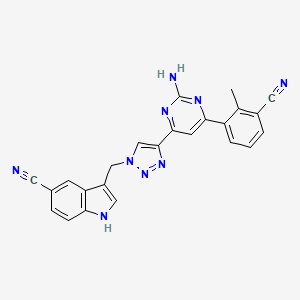
![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)

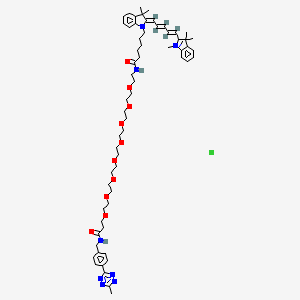
![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)
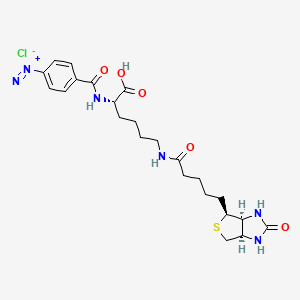
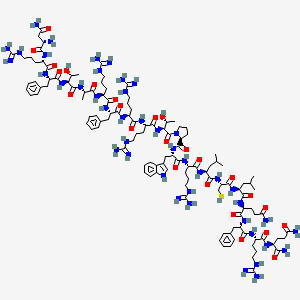
![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)
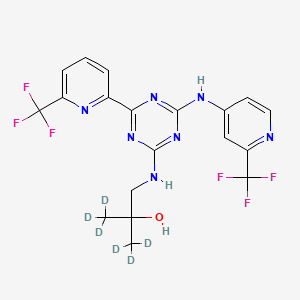
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B15137363.png)
